Fumaquinone
CAS No.:
Cat. No.: VC1863783
Molecular Formula: C17H18O5
Molecular Weight: 302.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H18O5 |
|---|---|
| Molecular Weight | 302.32 g/mol |
| IUPAC Name | 5,7-dihydroxy-2-methoxy-3-methyl-6-(3-methylbut-2-enyl)naphthalene-1,4-dione |
| Standard InChI | InChI=1S/C17H18O5/c1-8(2)5-6-10-12(18)7-11-13(15(10)20)14(19)9(3)17(22-4)16(11)21/h5,7,18,20H,6H2,1-4H3 |
| Standard InChI Key | DZMXLHINHRMDEG-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=O)C2=CC(=C(C(=C2C1=O)O)CC=C(C)C)O)OC |
Introduction
Chemical Structure and Properties
Molecular Identity and Physical Properties
Fumaquinone possesses a distinctive chemical structure characterized by specific substitution patterns on a naphthoquinone core. The compound has the molecular formula C₁₇H₁₈O₅ with a calculated molecular weight of 302.3260 Da and an accurate mass of 302.1154 Da . The structure features a 1,4-naphthoquinone scaffold with hydroxyl groups at positions C-5 and C-7, a methoxy group at C-2, a methyl substituent at C-3, and a prenyl (3-methyl-but-2-enyl) group at position C-6 .
Table 1: Chemical and Physical Properties of Fumaquinone
Structural Features and Characteristics
The structural architecture of fumaquinone is defined by several key features that contribute to its chemical reactivity and biological properties. The compound contains two carbonyl groups at positions C-1 and C-4, forming the quinone moiety that serves as an electron-withdrawing system and potential redox center . The hydroxyl groups at C-5 and C-7 can participate in hydrogen bonding and influence the compound's solubility and interaction with biological targets.
The prenyl side chain at position C-6 introduces lipophilicity to the molecule, potentially enhancing its ability to interact with biological membranes . This structural feature is common among many biologically active natural products and often contributes to their bioactivity profiles. The methoxy group at C-2 and methyl group at C-3 further modify the electronic properties of the naphthoquinone ring system, potentially influencing its reactivity and biological interactions .
These structural characteristics place fumaquinone within the larger family of prenylated naphthoquinones, many of which have demonstrated significant biological activities including antibacterial, antifungal, and cytotoxic properties. The specific substitution pattern of fumaquinone distinguishes it from other members of this chemical class and likely contributes to its unique biological profile.
Isolation and Biosynthesis
Natural Source and Isolation
Fumaquinone was originally isolated from the fermentation broth of Streptomyces fumanus (strain LL-F42248), a soil-dwelling actinomycete bacterium known for producing various bioactive secondary metabolites . The isolation process typically involves cultivation of the producing organism under controlled conditions, followed by extraction of the fermentation broth with organic solvents and subsequent purification using various chromatographic techniques.
The discovery of fumaquinone adds to the impressive array of bioactive compounds produced by Streptomyces species, which remain one of the most prolific sources of antibiotics and other pharmaceutically relevant natural products. Recent research has also identified fumaquinone production in other Streptomyces strains, suggesting that this compound may be more widely distributed among actinomycetes than initially thought .
Biosynthetic Pathway
Preliminary feeding experiments with isotopically labeled precursors have provided insights into the biosynthetic origin of fumaquinone. These studies indicated that the naphthoquinone core of fumaquinone is of polyketide origin, consistent with the biosynthetic pathways of many other quinone-based natural products .
The O-methyl group at position C-2 and the aromatic C-methyl group at position C-3 were found to be derived from methionine, likely through the action of S-adenosylmethionine (SAM)-dependent methyltransferases . The prenyl side chain at position C-6 is presumably derived from the isoprenoid pathway, with dimethylallyl pyrophosphate (DMAPP) serving as the likely prenyl donor.
Chemical Synthesis
Total Synthesis Approaches
This synthetic approach begins with ethyl acetoacetate as the starting material and employs a regioselective Diels-Alder reaction as the key step for constructing the naphthoquinone skeleton . The Diels-Alder reaction occurs between a 2-alkyl 1,3-bis(trimethylsilyloxy)-1,3-diene derivative and a bromoquinone, establishing the core structure with the correct substitution pattern .
Recent Research Developments
Genomic Analysis and Related Studies
Additionally, physicochemical screening methodologies have been applied to fumaquinone and related compounds, helping to characterize their properties and interactions with biological systems . These approaches are essential for understanding structure-activity relationships and for guiding the development of improved derivatives with enhanced pharmaceutical properties.
Integration with Other Natural Products Research
Fumaquinone research has also been integrated with studies on other natural products, particularly those produced by Streptomyces species. For instance, research has examined fumaquinone alongside compounds like ikarugamycin and the newly identified compound pudicin, exploring their production, properties, and potential applications . This comparative approach provides valuable context for understanding fumaquinone's place within the broader landscape of microbial natural products.
The continued investigation of fumaquinone contributes to the growing body of knowledge on naphthoquinone natural products and their potential applications in medicine and biotechnology. As analytical techniques advance and our understanding of biosynthetic pathways deepens, fumaquinone research is likely to yield further insights into its production, biological activities, and potential therapeutic applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume